![molecular formula C18H14N2O5S B2445402 Methyl 4-[(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)carbamoyl]benzoate CAS No. 1321982-73-3](/img/structure/B2445402.png)
Methyl 4-[(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)carbamoyl]benzoate
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Overview
Description
The compound is a complex organic molecule that contains a benzothiazole ring, which is a type of heterocyclic compound. Benzothiazoles are often used in organic synthesis and can be found in various pharmaceuticals . The compound also contains a dioxolane group, which is a type of acetal and is commonly used as a protecting group in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography .Physical And Chemical Properties Analysis
The physical and chemical properties such as solubility, melting point, boiling point, etc., would need to be determined experimentally .Scientific Research Applications
- Applications : DBD dyes find use in optical sensing due to their favorable properties. Researchers employ them for fluorescence-based imaging, labeling, and tracking in biological and materials science studies .
Fluorescent Dyes and Imaging Agents
Antibacterial Agents (Structural Analogs)
Mechanism of Action
Target of Action
The primary targets of Methyl 4-[(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)carbamoyl]benzoate are enzymes of the histone deacetylase family (HDACs) and acetylpolyamine amidohydrolases (APAHs) from Pseudomonas aeruginosa . These enzymes are physiologically highly relevant targets in different indication areas .
Mode of Action
The compound interacts with its targets through a fluorescence lifetime (FLT)-based binding assay . The extraordinary fluorescence features of the [1,3]dioxolo[4,5-f][1,3] benzodioxole dyes were exploited to develop this assay . This assay is robust against autofluorescent and light-absorbing compounds, which are the most common source of systematic false positives .
Biochemical Pathways
The APAHs are involved in the polyamine metabolism . Polyamines have been reported to interfere with biofilm formation , a major success strategy of the notorious hospital pathogen P. aeruginosa .
Pharmacokinetics
The flt-based binding assay developed for this compound is suitable to determine accurate binding constants for inhibitors against enzymes of the hdac family . This suggests that the compound may have good binding affinity and potentially good bioavailability.
Result of Action
The result of the compound’s action is the inhibition of APAHs and HDACs . This leads to interference with the polyamine metabolism and biofilm formation in Pseudomonas aeruginosa .
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 4-[(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5S/c1-20-12-7-13-14(25-9-24-13)8-15(12)26-18(20)19-16(21)10-3-5-11(6-4-10)17(22)23-2/h3-8H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOWBZBFBWVQTPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC3=C(C=C2SC1=NC(=O)C4=CC=C(C=C4)C(=O)OC)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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